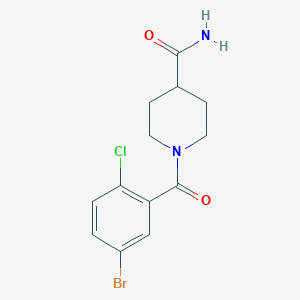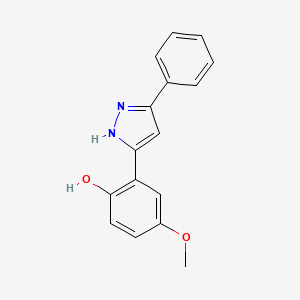![molecular formula C17H13ClN2O4 B5714999 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as BZL101, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. BZL101 belongs to a class of compounds called the benzoylphenylureas, which are known to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. Inhibition of the proteasome leads to the accumulation of damaged proteins and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the growth of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One advantage of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its broad-spectrum anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and survival.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture. Additionally, this compound has been shown to have some toxicity to normal cells, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of new formulations of this compound that improve its solubility and reduce its toxicity to normal cells. Another area of interest is the combination of this compound with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance.
In addition, there is growing interest in the use of this compound as a tool for studying the role of the proteasome in cancer cell growth and survival. Further research in this area could lead to the development of new therapies that target the proteasome and improve outcomes for patients with cancer.
合成法
The synthesis of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminobenzophenone in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then reacted with ethyl acetoacetate to form this compound.
科学的研究の応用
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its anticancer properties. In preclinical studies, this compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In clinical studies, this compound has been tested in patients with advanced solid tumors, including breast, ovarian, and prostate cancer. In a phase I clinical trial, this compound was found to be well-tolerated and showed promising antitumor activity.
特性
IUPAC Name |
(E)-4-(4-benzamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-13-10-12(19-15(21)8-9-16(22)23)6-7-14(13)20-17(24)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H,20,24)(H,22,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOSIEGOSCOCFJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C=CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)




![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)

